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Compound of Interest

Compound Name: 1-Ethyl-3-pyrrolidinol

Cat. No.: B1345489

Introduction

1-Ethyl-3-pyrrolidinol is a heterocyclic compound belonging to the pyrrolidine class,
characterized by an ethyl group attached to the nitrogen atom and a hydroxyl group at the third
position of the five-membered ring.[1] This molecule serves as a valuable building block in
organic synthesis and is of interest in pharmaceutical development as an intermediate for more
complex molecules.[1] Its utility in various chemical reactions is also noted, where it can act as
a solvent.

Despite its relevance, dedicated theoretical and computational studies on 1-Ethyl-3-
pyrrolidinol are not extensively available in public literature. This guide, therefore, provides a
comprehensive overview of the established physicochemical properties of 1-Ethyl-3-
pyrrolidinol and outlines a robust framework for its theoretical and computational investigation.
The methodologies presented are based on established computational chemistry practices and
studies performed on structurally related pyrrolidinone and benzimidazole-thiadiazole
derivatives.[2][3][4] These approaches are crucial for elucidating the molecule's electronic
structure, conformational landscape, and potential intermolecular interactions, which are vital
for its application in drug design and materials science.

Physicochemical Properties of 1-Ethyl-3-pyrrolidinol

A summary of the known quantitative data for 1-Ethyl-3-pyrrolidinol is presented below.
These experimental values serve as a benchmark for validation of computational models.
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Property Value Reference(s)
Molecular Formula CeH13NO [51[6]
Molecular Weight 115.17 g/mol [6]

CAS Number 30727-14-1 [5]

Boiling Point 59-61 °C at 1 mmHg

Density 0.967 g/mL at 25 °C

Refractive Index (n20/D) 1.467

Flash Point 74 °C (closed cup)

logP (Octanol/Water) 0.073 (Crippen Calculated) [7]

Water Solubility (logS) -0.17 (Crippen Calculated) [7]

Proposed Theoretical and Computational
Methodologies

The following sections detail the proposed experimental protocols for a comprehensive
computational study of 1-Ethyl-3-pyrrolidinol.

Density Functional Theory (DFT) Calculations

DFT is a powerful qguantum mechanical method for investigating the electronic structure of
molecules. It can be used to predict a wide range of properties, including optimized geometry,
vibrational frequencies, and electronic properties like HOMO-LUMO energy levels.

Experimental Protocol:

e Initial Structure Preparation: The 3D structure of 1-Ethyl-3-pyrrolidinol is constructed using
molecular modeling software.

o Geometry Optimization: The initial structure is optimized to find the lowest energy
conformation. A common and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-
Parr) exchange-correlation functional combined with a 6-311G(d,p) basis set.[4][8] The
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optimization calculations should be performed until the forces on the atoms are negligible,
indicating a stationary point on the potential energy surface.

e Frequency Calculations: To confirm that the optimized structure corresponds to a true energy
minimum, vibrational frequency calculations are performed at the same level of theory. The
absence of imaginary frequencies confirms a stable structure. These calculations also
provide theoretical infrared (IR) and Raman spectra, which can be compared with
experimental data.

o Electronic Property Analysis: Using the optimized geometry, single-point energy calculations
are performed to determine electronic properties. This includes the energies of the Highest
Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and
kinetic stability of the molecule.[2]

e Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the
electron density distribution and identify regions susceptible to electrophilic and nucleophilic
attack.

Conformational Analysis

1-Ethyl-3-pyrrolidinol possesses conformational flexibility due to the pyrrolidine ring puckering
and the rotation of the ethyl group. A thorough conformational analysis is essential to identify
the most stable conformers and understand their relative populations.

Experimental Protocol:

o Systematic Conformational Search: A systematic search of the potential energy surface is
conducted by rotating all relevant dihedral angles (e.g., C-C and C-N bonds of the ethyl
group, and the ring torsions).

« Initial Optimization: A large number of initial conformers generated from the search are
optimized using a computationally less expensive method, such as a semi-empirical method
or a smaller basis set in DFT.

» Re-optimization and Energy Refinement: The unique low-energy conformers from the initial
optimization are then re-optimized at a higher level of theory, such as B3LYP/6-311G(d,p), to
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obtain accurate geometries and relative energies.

o Boltzmann Population Analysis: The relative populations of the stable conformers at a given
temperature (e.g., 298.15 K) are calculated using the Boltzmann distribution, based on their
relative Gibbs free energies.

Hypothetical Data Presentation

The following tables illustrate the types of quantitative data that would be generated from the
proposed computational studies.

Table 1: Predicted Optimized Geometrical Parameters (Hypothetical)

Parameter Bond/Angle Calculated Value (A or °)
Bond Length N1-C2 1.47

C3-0 1.43

N1-C(Ethyl) 1.48

Bond Angle C5-N1-C2 108.5

C2-C3-C4 104.2

Dihedral Angle C5-N1-C2-C3 -25.8

Table 2: Predicted Thermodynamic Properties at 298.15 K (Hypothetical)

Property Calculated Value
Zero-point Energy 120.5 kcal/mol
Enthalpy -385.2 Hartree
Gibbs Free Energy -385.3 Hartree
Entropy 95.8 cal/mol-K
Heat Capacity (Cv) 35.2 cal/mol-K
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Table 3: Predicted Frontier Molecular Orbital Properties (Hypothetical)

Property Calculated Value (eV)
HOMO Energy -6.5
LUMO Energy 1.2
HOMO-LUMO Gap (AE) 7.7

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and
concepts in the computational study of 1-Ethyl-3-pyrrolidinol.
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Caption: A typical workflow for computational chemistry studies on a small molecule.
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Caption: Potential intermolecular interactions of 1-Ethyl-3-pyrrolidinol.
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Caption: Logical workflow for the conformational analysis of 1-Ethyl-3-pyrrolidinol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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